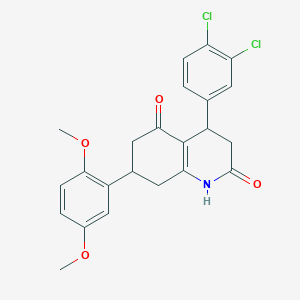

4-(3,4-dichlorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including structures analogous to the compound , often involves multistep reactions that can include cyclization, alkylation, and the introduction of various functional groups. Techniques such as palladium-catalyzed oxidative carbonylation have been utilized for synthesizing related compounds, offering an effective approach to forming complex quinoline structures (Costa et al., 2004).

Molecular Structure Analysis

Molecular structure determination of quinoline derivatives through techniques such as X-ray crystallography reveals detailed insights into their conformation, including dihedral angles and bond lengths, which are crucial for understanding their chemical reactivity and interactions. Studies on isomeric quinolines emphasize the importance of π-π interactions and hydrogen bonding in determining molecular arrangements (de Souza et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, electrophilic aromatic substitution, and reactions with nucleophiles or electrophiles at different positions of the molecule. The presence of dimethoxyphenyl and dichlorophenyl groups significantly impacts the electronic and steric properties of these molecules, affecting their reactivity patterns.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of quinoline derivatives are influenced by their molecular structure. The introduction of specific functional groups, such as methoxy and chloro substituents, can alter these properties significantly, affecting their behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and photophysical properties, are shaped by their electronic structure. Computational methods, such as DFT calculations, provide insights into their electronic configurations, charge distribution, and potential as electron donors or acceptors, which is crucial for applications in materials science and catalysis (Wazzan et al., 2016).

Applications De Recherche Scientifique

Spectroscopic Characterization and Electronic Structure

One study utilized DFT and TD-DFT/PCM calculations to determine the structural parameters and spectroscopic characterization of similar quinolinedione derivatives. The research provided insights into the molecules' NLO properties and charge distributions, aiding in the understanding of their potential biological and corrosion inhibition applications (Wazzan, Al-Qurashi, & Faidallah, 2016).

Crystal Structure Analysis

Another study focused on the crystal structures of isomeric quinolinediones, highlighting the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. This analysis sheds light on the supramolecular arrangements and potential applications in material science (de Souza et al., 2015).

Synthesis and Cytotoxic Activity

Research on the synthesis and structure of mono- and dialkoxy derivatives of 5,8-quinolinedione has been conducted to explore their antiproliferative activity against human cancer cell lines. This study suggests the potential of quinolinedione derivatives in developing anticancer agents (Kadela et al., 2016).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been investigated, particularly in the context of organic–inorganic photodiode fabrication. This research points to the utility of such compounds in developing new materials for electronic and photonic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2NO4/c1-29-14-4-6-21(30-2)15(10-14)13-8-19-23(20(27)9-13)16(11-22(28)26-19)12-3-5-17(24)18(25)7-12/h3-7,10,13,16H,8-9,11H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMUKBLCFGBICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)

![5-(2-bromophenyl)-4-[(2,3-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5572848.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5572853.png)

![2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5572855.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-3-ylpropanamide](/img/structure/B5572858.png)

![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(trifluoromethyl)piperidine](/img/structure/B5572874.png)